1-(4-イソプロポキシベンゾイル)ピロリジン-2-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

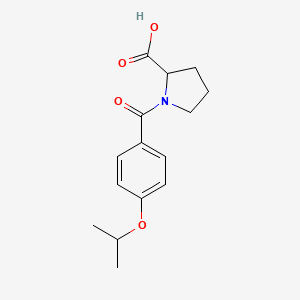

1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 . It is primarily used in proteomics research . The compound features a pyrrolidine ring substituted with a carboxylic acid group and a benzoyl group that is further substituted with an isopropoxy group.

科学的研究の応用

1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid is used extensively in scientific research, particularly in the field of proteomics. It serves as a building block for the synthesis of various bioactive molecules and is used in the study of protein-ligand interactions.

準備方法

The synthesis of 1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-isopropoxybenzoyl chloride with pyrrolidine-2-carboxylic acid under basic conditions. The reaction typically requires a base such as triethylamine and an organic solvent like dichloromethane. The mixture is stirred at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

化学反応の分析

1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

作用機序

The mechanism of action of 1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoyl group can form hydrogen bonds or hydrophobic interactions with the active site of the target protein, leading to inhibition or modulation of its activity. The pyrrolidine ring and carboxylic acid group contribute to the compound’s overall binding affinity and specificity.

類似化合物との比較

Similar compounds to 1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid include:

1-(4-Methoxybenzoyl)pyrrolidine-2-carboxylic acid: This compound has a methoxy group instead of an isopropoxy group, which may result in different binding affinities and biological activities.

1-(4-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid: The ethoxy group in this compound provides different steric and electronic properties compared to the isopropoxy group.

1-(4-Butoxybenzoyl)pyrrolidine-2-carboxylic acid: The butoxy group introduces more steric bulk, potentially affecting the compound’s interactions with target proteins.

The uniqueness of 1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.

生物活性

1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid has the molecular formula C15H19NO4 and a molecular weight of approximately 277.32 g/mol. The structural characteristics include a pyrrolidine ring substituted with a carboxylic acid and an isopropoxybenzoyl group, which may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds related to 1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid exhibit notable antioxidant properties. Antioxidants are crucial for mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging.

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that derivatives of pyrrolidine carboxylic acids can inhibit the growth of bacteria and fungi, suggesting that 1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid may also possess similar properties. This activity is particularly relevant in the development of new antibiotics given the rising rates of antibiotic resistance.

Neuroprotective Effects

1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid has been investigated for its neuroprotective effects, particularly as a competitive antagonist for ionotropic glutamate receptors (iGluRs). These receptors play a critical role in excitatory neurotransmission and are implicated in various neurological conditions. The structure-activity relationship studies indicate that modifications to the pyrrolidine scaffold can enhance selectivity for specific iGluR subtypes, potentially leading to therapeutic applications in treating conditions such as Alzheimer's disease and epilepsy .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds have revealed that substituents on the pyrrolidine ring significantly influence biological activity. For instance, variations in the position and nature of substitutions can alter receptor selectivity and potency. A notable finding is that compounds with higher lipophilicity tend to exhibit enhanced binding affinity to target receptors .

Study on Antioxidant Properties

In a comparative study assessing the antioxidant potential of several pyrrolidine derivatives, 1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid was found to have an IC50 value indicative of moderate antioxidant activity. This suggests potential applications in formulations aimed at reducing oxidative damage .

Antimicrobial Efficacy Assessment

A study evaluating the antimicrobial efficacy of various derivatives highlighted that 1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. These findings support further exploration into its use as a lead compound for developing new antimicrobial agents .

特性

IUPAC Name |

1-(4-propan-2-yloxybenzoyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-10(2)20-12-7-5-11(6-8-12)14(17)16-9-3-4-13(16)15(18)19/h5-8,10,13H,3-4,9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPVACLHVRWFLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。